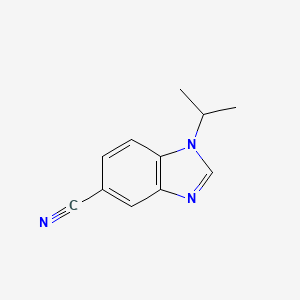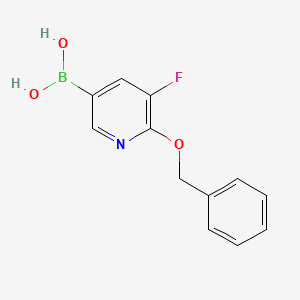
(6-(苄氧基)-5-氟吡啶-3-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid” is a type of boronic acid derivative . Boronic acids are paramount to all facets of chemical science and have become a very important functional group since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings . They are also investigated as reversible covalent inhibitors .
Chemical Reactions Analysis
Boronic acids play an exquisite role in synthetic chemistry. They are involved in several highly useful transformations including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .
Physical And Chemical Properties Analysis
Boronic acids are generally considered non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts, and the boron natural derivative boric acid is even used as a preservative in eyewash and as a buffer in biological assays .
科学研究应用
Sensing Applications
Boronic acids, including the compound , are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be particularly useful in the field of biochemistry for tracking and studying biological processes.
Protein Manipulation and Modification
Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in protein chemistry and molecular biology.
Separation Technologies
Boronic acids are also employed in separation technologies . Their unique chemical properties allow them to be used in the separation of different compounds, enhancing the efficiency of various chemical processes.
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their ability to form covalent bonds with certain biological molecules can be exploited in the design of drugs, particularly in the field of cancer therapy.
Fluorescent Sensors
As Lewis acids, boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes . Based on this phenomenon, boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .
Electrochemically Active Derivatives
Boronic acids modified with a redox-active moiety can be directly used as an electroactive label to recognize the cis-diol unit of the target that was captured by the recognition element-modified electrode .
Controlled Release of Insulin
Boronic acids have been employed in polymers for the controlled release of insulin . This application is particularly relevant in the field of diabetes management, where controlled and sustained release of insulin can significantly improve patient outcomes.
作用机制
Target of Action:
The primary target of this compound is cyclooxygenase (COX) . COX is an enzyme responsible for the conversion of arachidonic acid into prostaglandins, which play crucial roles in inflammation, pain, and platelet aggregation . Specifically, this compound inhibits both COX-1 and COX-2 enzymes.
Mode of Action:
- Inhibition of Prostaglandin Synthesis : The compound blocks prostaglandin synthesis by inhibiting COX. Prostaglandins are lipid mediators involved in inflammation and pain signaling. By disrupting their production, this compound exerts anti-inflammatory and antipyretic effects .
- Platelet Aggregation Inhibition : Inhibition of COX-1 leads to reduced platelet aggregation. Platelets play a critical role in blood clotting, and this effect helps prevent thrombosis and cardiovascular events .
安全和危害
Safety data sheets suggest that “(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid” should be handled with care. Personal protective equipment/face protection should be worn and adequate ventilation should be ensured. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .
未来方向
The relevance of extending the studies with boronic acids in Medicinal Chemistry is reinforced, in order to obtain new promising drugs shortly . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
属性
IUPAC Name |
(5-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BFNO3/c14-11-6-10(13(16)17)7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUQHFDLLBAQKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694443 |
Source


|
| Record name | [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310384-31-6 |
Source


|
| Record name | [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567560.png)


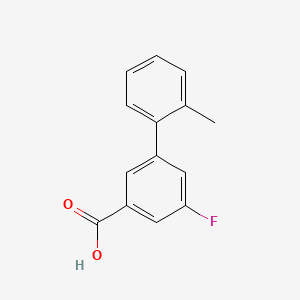



![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)
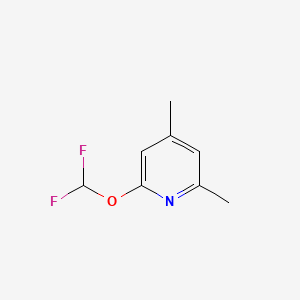
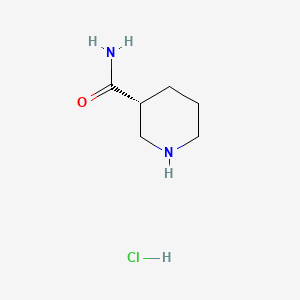
![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)
![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)
![([1-(4-BROMOPHENYL)CYCLOHEXYL]METHYL)(METHYL)AMINE](/img/no-structure.png)
